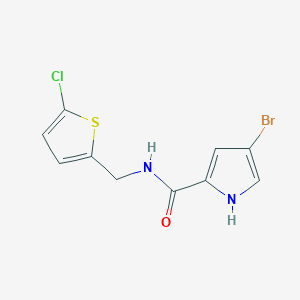
4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a bromine atom, a chlorothiophene moiety, and a pyrrole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Chlorothiophene Moiety: The chlorothiophene moiety is synthesized separately through chlorination of thiophene using reagents like thionyl chloride or sulfuryl chloride.
Coupling Reaction: The brominated pyrrole and chlorothiophene intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or other functional groups.
Substitution: Substituted derivatives with azide, cyanide, or other groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or lead compound in medicinal chemistry for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-2-fluoroaniline
- 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)benzamide
Comparison
Compared to similar compounds, 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide is unique due to the presence of the pyrrole carboxamide group, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8BrClN2OS |
|---|---|
Molecular Weight |
319.61 g/mol |
IUPAC Name |
4-bromo-N-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H8BrClN2OS/c11-6-3-8(13-4-6)10(15)14-5-7-1-2-9(12)16-7/h1-4,13H,5H2,(H,14,15) |
InChI Key |
KVIDDQCOGIHSQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CNC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


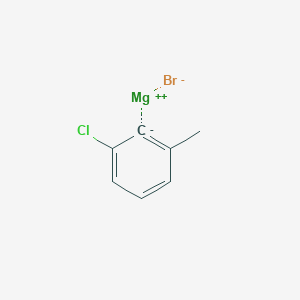
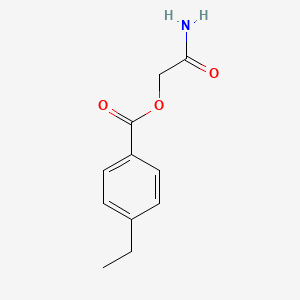
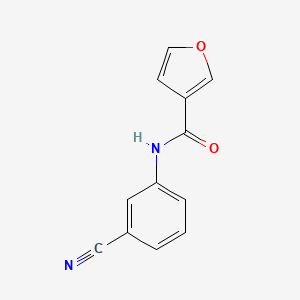
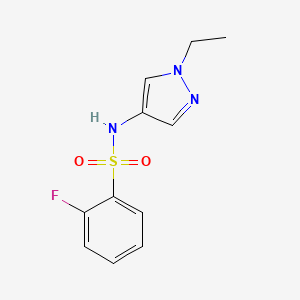
![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
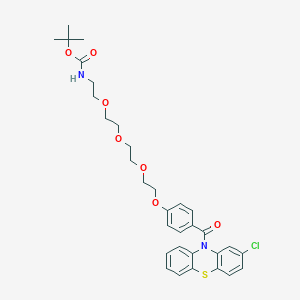


![1-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B14901993.png)
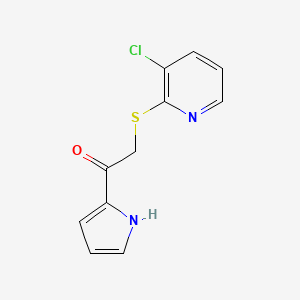
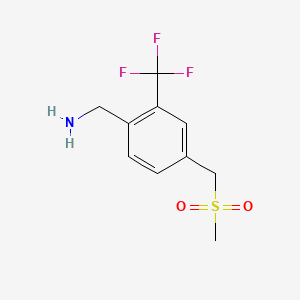
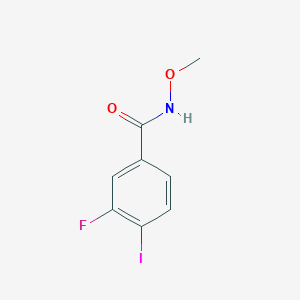

![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)
